molecular formula C19H13ClN2OS B2489270 3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105224-75-6

3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2489270
CAS No.: 1105224-75-6
M. Wt: 352.84
InChI Key: QYAFTOYCPSUJNX-UHFFFAOYSA-N
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Description

3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a synthetic small molecule based on the thieno[3,2-d]pyrimidine scaffold, a structure of high significance in medicinal chemistry. This heterocyclic core is recognized as a privileged structure in drug discovery due to its wide range of pharmacological activities . The specific substitution pattern of this compound, featuring a 3-chlorobenzyl group at the 3-position and a phenyl ring at the 7-position, is designed to optimize its biological profile and physicochemical properties for targeted research applications. Thieno[3,2-d]pyrimidine derivatives have been extensively investigated as potent inhibitors of various protein kinases . Notably, compounds sharing this core structure have demonstrated significant promise in oncological research, particularly as selective inhibitors of mutant forms of the Epidermal Growth Factor Receptor (EGFR), such as EGFRL858R/T790M . These mutations are commonly associated with non-small cell lung cancer (NSCLC) and resistance to earlier generations of therapeutics. The mechanism of action for these inhibitors often involves targeting the ATP-binding site of the kinase, leading to the suppression of cancer cell proliferation and the induction of apoptosis . As a research chemical, this compound is a valuable tool for scientists exploring new targeted cancer therapies, probing kinase signaling pathways, and studying mechanisms of drug resistance. It is offered For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheets prior to handling.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]-7-phenylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS/c20-15-8-4-5-13(9-15)10-22-12-21-17-16(11-24-18(17)19(22)23)14-6-2-1-3-7-14/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYAFTOYCPSUJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives with appropriate substituents. One efficient method involves heating thiophene-2-carboxamides in formic acid, which leads to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives, including 3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often target specific receptors and pathways involved in tumor growth and proliferation. Molecular docking studies suggest strong interactions with targets such as EGFR (Epidermal Growth Factor Receptor) and PI3K (Phosphoinositide 3-Kinase), which are critical in cancer signaling pathways .
  • Case Studies : In vitro studies have shown that derivatives of thieno[3,2-d]pyrimidine can inhibit the proliferation of breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines. For example, certain derivatives demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anti-inflammatory potential:

  • Inhibition of Enzymes : These compounds may act as inhibitors of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The ability to modulate COX activity could lead to new therapies for conditions like arthritis and other inflammatory diseases .

Enzyme Inhibition

The compound shows promise as an inhibitor for various enzymes:

  • Tyrosinase Inhibition : Tyrosinase is crucial in melanin production; thus, inhibitors can be beneficial for skin-lightening treatments. Studies suggest that thieno[3,2-d]pyrimidines can effectively inhibit this enzyme .

Data Tables

Application AreaMechanism of ActionKey Findings
AnticancerTargets EGFR and PI3K pathwaysSignificant cytotoxicity against MCF-7 cells
Anti-inflammatoryInhibits COX enzymesPotential therapeutic effects in arthritis
Enzyme inhibitionInhibits tyrosinaseEffective in reducing melanin synthesis

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it inhibits the cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . The compound’s structure allows it to fit into the active site of the enzyme, blocking its function and leading to the bacterium’s death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Compounds Analyzed :

3-(3-Hydroxybenzyl)-6-(3-hydroxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (1b) Substituents: Hydroxybenzyl and hydroxyphenyl. Melting Point (Mp): 270–272°C. Synthesis: Demethylation of methoxy precursors using BF₃·SMe₂ . Comparison: The hydroxy groups increase intermolecular hydrogen bonding, leading to higher thermal stability compared to the chlorobenzyl analog, which lacks hydrogen-bond donors .

2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) Substituents: Methoxyphenyl (positions 2 and 6), methyl (position 3). Mp: 148–150°C; Yield: 48%. Comparison: Methoxy groups reduce polarity, resulting in lower melting points and moderate yields. The methyl group at position 3 may sterically hinder interactions in biological systems compared to the chlorobenzyl group .

7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one Substituents: Trifluoromethylbenzyl (position 3), phenyl (position 7). Comparison: The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the chlorobenzyl substituent .

Data Table: Physicochemical Properties
Compound Substituents (Position 3/7) Mp (°C) Yield (%) Key Feature
Target Compound 3-Cl-Benzyl / Phenyl N/A N/A Balanced lipophilicity
1b 3-OH-Benzyl / 3-OH-Phenyl 270–272 82 High polarity, H-bonding
3a Methyl / 3-MeO-Phenyl 148–150 48 Low polarity, steric hindrance
7-(4-Bromophenyl)-3-(3-methylbenzyl)- 3-Me-Benzyl / 4-Br-Phenyl N/A N/A Halogenated, moderate stability

Pharmacokinetic Considerations

  • Chlorobenzyl vs.
  • Trifluoromethyl vs. Chlorine : While both are electron-withdrawing, the trifluoromethyl group offers greater metabolic resistance but may reduce aqueous solubility .

Biological Activity

3-(3-Chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine class. Its unique structural features contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H11_{11}ClN2_2OS, with a molecular weight of 338.8 g/mol. The compound features a thieno[3,2-d]pyrimidine core with a chlorobenzyl substituent at the 3-position and a phenyl group at the 7-position. This specific substitution pattern is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer cell proliferation. For instance, it demonstrates activity against PI3Kδ, which is crucial for cellular survival and function .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antibiotic agent .
  • Antitumor Activity : In vitro studies have reported that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 (μM)Reference
PI3Kδ InhibitionImmune Cell Function0.010
AntimicrobialVarious Bacterial Strains-
AntiproliferativeBreast Cancer Cell Lines0.023
Apoptosis InductionCancer Signaling Pathways-

Case Studies

  • Antitumor Efficacy : A study evaluating the antiproliferative activity of thienopyrimidine derivatives found that this compound exhibited significant inhibition against breast cancer cell lines with an IC50 value of 0.023 μM. This suggests a strong potential for development as an anticancer agent .
  • Antimicrobial Activity : Research exploring the antimicrobial properties indicated that this compound showed effectiveness against certain bacterial strains, although specific IC50 values were not provided. Further investigations are warranted to elucidate its full potential in this area .

Q & A

Q. What experimental controls are critical in stability studies under varying pH conditions?

  • Methodological Answer :
  • Buffer Systems : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers to simulate physiological ranges.
  • Degradation Markers : Monitor hydrolysis products via LC-MS, as demonstrated for thienopyrimidine analogs .

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